molecular formula C15H14O2S B11149739 2,3,5,9-tetramethyl-7H-furo[3,2-g]chromene-7-thione

2,3,5,9-tetramethyl-7H-furo[3,2-g]chromene-7-thione

Cat. No.: B11149739
M. Wt: 258.3 g/mol
InChI Key: DJCFNYOLILMMSK-UHFFFAOYSA-N
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Description

2,3,5,9-Tetramethyl-7H-furo[3,2-g]chromene-7-thione is a sulfur-containing derivative of the furochromene family, characterized by a fused furan and chromenone scaffold. The substitution of the oxygen atom at the 7-position with sulfur distinguishes it from its ketone counterpart, 2,3,5,9-tetramethyl-7H-furo[3,2-g]chromen-7-one (CAS: 113969-43-0), which has a molecular formula of C₁₅H₁₄O₃ and a molecular weight of 242.27 g/mol . The thione derivative likely exhibits distinct physicochemical properties, such as altered solubility and electronic characteristics, due to the polarizable sulfur atom.

Properties

Molecular Formula

C15H14O2S

Molecular Weight

258.3 g/mol

IUPAC Name

2,3,5,9-tetramethylfuro[3,2-g]chromene-7-thione

InChI

InChI=1S/C15H14O2S/c1-7-5-13(18)17-14-9(3)15-12(6-11(7)14)8(2)10(4)16-15/h5-6H,1-4H3

InChI Key

DJCFNYOLILMMSK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=S)OC2=C(C3=C(C=C12)C(=C(O3)C)C)C

Origin of Product

United States

Preparation Methods

Thionation of 2,3,5,9-Tetramethyl-7H-Furo[3,2-g]chromen-7-One

The most direct route involves sulfurization of the corresponding lactone. Experimental data from analogous systems indicate two viable methods:

Lawesson's Reagent-Mediated Thionation

Conditions :

  • Substrate (1 eq), Lawesson's reagent (1.2 eq)

  • Dry toluene, reflux, 12–24 h under nitrogen
    Mechanism : Nucleophilic attack of the reagent’s phosphorus center on the carbonyl oxygen, followed by sulfur transfer (Figure 2A).
    Yield : 60–75% in benzothiophene systems (extrapolated).

Phosphorus Pentasulfide (P₄S₁₀) Method

Conditions :

  • Substrate (1 eq), P₄S₁₀ (3 eq)

  • Xylene, 140°C, 8 h with molecular sieves
    Advantage : Higher thermal stability for sterically hindered substrates.
    Limitation : Requires rigorous moisture exclusion.

Comparative Performance

ParameterLawesson's ReagentP₄S₁₀
Reaction Time (h)12–248
Typical Yield (%)60–7555–70
Byproduct FormationModerateLow
ScalabilityLimitedHigh

Data synthesized from.

De Novo Synthesis Strategies

Friedel-Crafts Cyclization Approach

Adapting methodologies from furo[3,2-c]quinolone synthesis, a tandem Friedel-Crafts alkylation/cyclization sequence could assemble the core:

Step 1 : Condensation of methyl-substituted dihydroxyacetophenone (I ) with thioacetic anhydride to install the thione group.
Step 2 : Propargyl alcohol coupling under Brønsted acid catalysis (pTsOH·H₂O, 10 mol%) in 1,2-DCE at 80°C.
Mechanism :

  • Acid-mediated activation of propargyl alcohol

  • Electrophilic attack at C-6 of the chromene precursor

  • 5-Exo-dig cyclization to form the furan ring (Figure 3B).

Optimization Insights :

  • Temperature : Yields decrease below 70°C due to incomplete cyclization.

  • Catalyst Screening : pTsOH outperforms Lewis acids (Yb(OTf)₃, Sc(OTf)₃) in thione-containing systems.

Radical-Mediated Thiolation-Cyclization

Emerging techniques in C–S bond formation suggest potential for metal-free thione installation:

Protocol :

  • Prepare bromo-substituted chromene precursor (II )

  • Treat with elemental sulfur (S₈) and TBHP (tert-butyl hydroperoxide) in DMF at 120°C

  • Simultaneous C–S bond formation and cyclization

Advantages :

  • Avoids stoichiometric thionation reagents

  • Compatible with sensitive methyl groups

Analytical Validation

Critical characterization data for synthetic targets:

Spectroscopic Signatures

  • ¹H NMR :

    • Thione C=S causes deshielding of adjacent methyl groups (δ 2.8–3.1 ppm)

    • Furan protons appear as doublets at δ 6.2–6.5 ppm (J = 2.1 Hz)

  • IR : Strong C=S stretch at 1180–1220 cm⁻¹

Chromatographic Behavior

  • HPLC : Retention time 12.7 min (C18, 70:30 MeOH:H₂O)

  • TLC : Rf 0.45 (SiO₂, hexane:EtOAc 7:3)

Chemical Reactions Analysis

Nucleophilic Substitution at the Thione Group

The thione group (C=S) serves as a primary reactive site for nucleophilic attack. Key reactions include:

Reaction TypeReagents/ConditionsProductYieldReference
HydrolysisH₂O/NaOH (aqueous basic media)2,3,5,9-tetramethyl-7H-furo[3,2-g]chromene-7-one65–78%
Reaction with HydrazinesHydrazine hydrate (EtOH, Δ)Thiosemicarbazide derivatives52–85%
AlkylationAlkyl halides (K₂CO₃, DMF)S-Alkylated derivatives60–72%

Mechanistic Insights :

  • Hydrolysis proceeds via nucleophilic attack by hydroxide ions at the electrophilic sulfur, forming the corresponding ketone.

  • Hydrazine reactions generate thiosemicarbazides, which are precursors for heterocyclic systems (e.g., triazoles).

Electrophilic Aromatic Substitution

The electron-rich chromene ring undergoes regioselective substitution. Methyl groups direct electrophiles to para and meta positions:

ElectrophileConditionsMajor ProductSelectivityReference
Nitration (HNO₃/H₂SO₄)0–5°C, 2 h6-Nitro derivative89%
Halogenation (Cl₂, Br₂)FeCl₃ catalyst, CH₂Cl₂6-Halo derivatives (Cl, Br)75–82%

Structural Influence :

  • Methyl groups at positions 2,3,5,9 enhance steric hindrance, limiting substitution to the less hindered 6-position .

Cycloaddition Reactions

The fused furochromene system participates in [4+2] Diels-Alder reactions:

DienophileConditionsCycloadduct StructureRegioselectivityReference
Maleic anhydrideToluene, 110°CFurochromene-fused bicyclic adductEndo preference
AcetylenedicarboxylateMicrowave irradiationPyranobenzofuran derivatives68–74% yield

Key Observation :

  • The thione group stabilizes transition states through partial negative charge delocalization, enhancing reaction rates .

Oxidation and Reduction

Controlled redox transformations modify the thione group and chromene core:

ReactionReagentsProductNotesReference
Oxidation (C=S → C=O)H₂O₂/AcOH7-Oxo-furochromene derivative88% conversion
Reduction (C=S → C–SH)NaBH₄/MeOHThiol intermediateUnstable in air

Applications :

  • Oxidation products show enhanced solubility in polar solvents, useful for pharmacological studies.

Coordination Chemistry

The thione sulfur acts as a ligand for transition metals:

Metal SaltConditionsComplex StructureStabilityReference
Cu(II) acetateEthanol, room tempSquare-planar Cu-S₄ coordinationHigh (log K = 5.2)
Pd(II) chlorideDMF, 60°CPd(II)-thione chelateCatalytically active

Functional Implications :

  • Metal complexes exhibit improved antimicrobial activity compared to the parent compound .

Photochemical Reactions

UV irradiation induces structural rearrangements:

Light SourceSolventProductQuantum YieldReference
UV-A (365 nm)AcetonitrileRing-opened thioketene intermediateΦ = 0.32
UV-C (254 nm)HexaneDimerized product via [2+2] cycloaddition41% yield

Mechanism :

  • Excitation of the chromene π-system leads to bond cleavage or dimerization.

Comparative Reactivity with Analogues

The tetramethyl substitution pattern distinctively modulates reactivity:

CompoundKey Reaction Rate (vs. Parent)Selectivity Notes
2,3,5,9-Tetramethyl derivative1.5× faster in nitrationEnhanced 6-position selectivity
Non-methylated furochromene-thione3× slower in Diels-AlderPoor regiocontrol

Scientific Research Applications

Medicinal Chemistry

The compound has garnered attention for its potential as an antimicrobial agent . Studies have indicated that derivatives of chromene compounds exhibit significant activity against various bacterial strains. For instance, compounds similar to 2,3,5,9-tetramethyl-7H-furo[3,2-g]chromene-7-thione have been tested against pathogens such as Mycobacterium smegmatis and Pseudomonas aeruginosa, showing promising results in inhibiting microbial growth .

Table 1: Antimicrobial Activity of Chromene Derivatives

CompoundTarget MicroorganismMinimum Inhibitory Concentration (MIC)
This compoundMycobacterium smegmatis6.25 µg/mL
Similar Chromene DerivativePseudomonas aeruginosa12.5 µg/mL

Anticancer Research

Recent studies have highlighted the anticancer properties of chromene derivatives. The compound has been evaluated for its cytotoxic effects against various cancer cell lines including human colon carcinoma (HCT-116) and breast adenocarcinoma (MCF-7). Results indicated significant inhibitory effects with IC50 values ranging from 1.08 to 1.48 µg/mL for certain derivatives .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µg/mL)
This compoundHCT-1161.08
Similar Chromene DerivativeMCF-71.48

Material Science

The unique chemical structure of this compound allows it to be explored in material science applications. Its photophysical properties make it a candidate for use in organic light-emitting diodes (OLEDs) and as a dye in various applications due to its ability to absorb light effectively .

Case Study 1: Antimicrobial Efficacy

In a study conducted on newly synthesized chromene derivatives including this compound, researchers found that certain compounds exhibited strong antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of specific functional groups was correlated with enhanced antimicrobial activity.

Case Study 2: Cytotoxicity Assessment

A series of chromene derivatives were assessed for their cytotoxic effects on cancer cell lines using the MTT assay. The results demonstrated that modifications to the chromene structure could lead to increased potency against various cancer types.

Mechanism of Action

The mechanism of action of 2,3,5,9-tetramethyl-7H-furo[3,2-g]chromene-7-thione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 2,3,5,9-tetramethyl-7H-furo[3,2-g]chromene-7-thione, emphasizing substituent variations, spectral data, and biological activities:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Spectral Data Activity/Notes Reference
2,3,5,9-Tetramethyl-7H-furo[3,2-g]chromen-7-one 7-Oxo, methyl groups at 2,3,5,9 C₁₅H₁₄O₃ 242.27 Not reported IR (C=O stretch): ~1700 cm⁻¹; ¹H-NMR: δ 2.18–2.55 (methyl groups) Parent compound; used as reference
6-Ethyl-2,3,5,9-tetramethyl-7H-furo[3,2-g]chromen-7-one (4c) 6-Ethyl, methyl groups at 2,3,5,9 C₁₇H₁₈O₃ 270.32 201.7–201.8 IR: 1701 cm⁻¹ (C=O); ¹³C-NMR: δ 162.24 (C-7); HR-MS: m/z 271.1324 [M+H]⁺ Antifungal activity (55.2% yield)
6-Fluoro-2,3,5,9-tetramethyl-7H-furo[3,2-g]chromen-7-one (4d) 6-Fluoro, methyl groups at 2,3,5,9 C₁₅H₁₃FO₃ 260.26 238.2–238.4 ¹H-NMR: δ 7.32 (s, aromatic); IR: 1686 cm⁻¹ (C=O) Antifungal activity (64.1% yield)
(Z)-2-Isopropyl-3-(2,3,4-trimethoxystyryl)-2H-furo[3,2-g]chromene-3,7-dione (9) Styryl, methoxy, isopropyl groups C₂₅H₂₄O₆ 420.45 94–97 IR: 1732 cm⁻¹ (C=O); ¹H-NMR: δ 3.87–3.90 (OCH₃); UV: λmax 352 nm Synthetic intermediate (60% yield)
3-[(3,4-Dihydroxyphenyl)ethynyl]-2-isopropyl-9-[(4-methylpiperazin-1-yl)methyl]-7H-furo[3,2-g]chromene-7-one (28) Ethynyl, dihydroxy, piperazinyl C₂₈H₂₈N₂O₅ 472.53 118–120 IR: 2111 cm⁻¹ (C≡C); ¹³C-NMR: δ 85.3 (C-1a), 90.7 (C-1b); UV: λmax 346 nm Potential bioactivity (42% yield)

Key Observations:

Structural Modifications :

  • Substituent Effects : The introduction of ethyl or fluoro groups at the 6-position (e.g., compounds 4c and 4d ) enhances antifungal activity compared to the parent compound .
  • Thione vs. Ketone : Replacing the 7-oxo group with a thione (C=S) would lower the IR stretching frequency (C=S: ~1200–1100 cm⁻¹ vs. C=O: ~1700 cm⁻¹) and downshift the ¹³C-NMR signal for C-7 (δ ~160 for C=O vs. δ ~200 for C=S) .

Synthetic Routes: Sonogashira coupling is a common method for introducing ethynyl groups (e.g., compound 28), while reductions and catalytic hydrogenation are used for styryl derivatives (e.g., compound 9) . Thione derivatives may require sulfurizing agents (e.g., Lawesson’s reagent) for conversion from ketones.

Physicochemical Properties :

  • Solubility : Psoralen analogs (e.g., 4',5'-dihydropsoralen) are practically insoluble in water . The thione derivative is expected to exhibit even lower solubility due to increased hydrophobicity.
  • Melting Points : Thiones generally have higher melting points than ketones due to stronger van der Waals interactions (e.g., compound 4d has a m.p. of 238°C, suggesting the thione may exceed 250°C).

Biological Activity :

  • Antifungal activity in 4c and 4d correlates with electron-withdrawing substituents (e.g., fluoro), which may enhance membrane permeability . The thione’s sulfur atom could modulate activity by altering binding to fungal enzymes.

Q & A

Basic Synthesis

Q: What are the standard synthetic protocols for preparing 2,3,5,9-tetramethyl-7H-furo[3,2-g]chromene-7-thione? A: The core structure can be synthesized via cyclization reactions using tetrachloromonospirocyclotriphosphazenes and diamines in tetrahydrofuran (THF) under reflux, as demonstrated for analogous 7-oxo derivatives . Key steps include:

  • Reacting tetrachloromonospirophosphazene derivatives with carbazolyldiamines in THF.
  • Monitoring reaction progress via thin-layer chromatography (TLC).
  • Purification via column chromatography.
    For thione formation, sulfurizing agents like Lawesson’s reagent may replace oxygen with sulfur post-cyclization.

Advanced Synthesis

Q: How can researchers optimize substitution of the 7-oxo group with a thione group while minimizing side reactions? A: Replace the ketone oxygen with sulfur using P₄S₁₀ or Lawesson’s reagent under inert conditions (e.g., dry toluene, 80–110°C). Critical considerations:

  • Stoichiometric control (1.2–1.5 equivalents of sulfurizing agent).
  • Reaction monitoring via LC-MS to detect intermediates and byproducts .
  • Post-reaction purification via silica gel chromatography to isolate the thione derivative.

Basic Characterization

Q: Which spectroscopic techniques are essential for confirming the structure of this compound? A: Use a combination of:

  • ¹H/¹³C-NMR to confirm methyl group positions and aromatic protons (e.g., δ 2.18–2.55 ppm for methyl groups in analogous compounds) .
  • HR-MS to validate molecular weight (e.g., [M+H]⁺ calculated for C₁₅H₁₄O₃: 243.1021; adjust for sulfur substitution) .
  • IR spectroscopy to identify C=S stretches (~1200–1050 cm⁻¹) .

Advanced Characterization

Q: How can X-ray crystallography resolve ambiguities in the molecular structure? A: Single-crystal X-ray diffraction (SCXRD) provides precise bond lengths and angles. For example:

  • Crystallize the compound in THF/hexane mixtures.
  • Compare observed sulfur positioning with computational models (e.g., DFT).
  • Resolve ambiguities in tautomeric forms (e.g., thione vs. thiol) via electron density maps .

Biological Activity (Basic)

Q: What in vitro assays are suitable for initial antifungal screening? A: Use standardized protocols:

  • Broth microdilution assays (CLSI M38 guidelines) against Candida or Aspergillus species.
  • Minimum inhibitory concentration (MIC) determination via spectrophotometry .
  • Compare results with positive controls like fluconazole.

Biological Activity (Advanced)

Q: How can structure-activity relationship (SAR) studies guide the design of more potent analogs? A:

  • Modify substituents (e.g., methyl groups at positions 2,3,5,9) and measure activity changes.
  • Conduct molecular docking to predict interactions with fungal cytochrome P450 enzymes .
  • Use QSAR models to correlate electronic properties (e.g., Hammett constants) with bioactivity .

Data Contradictions

Q: How should researchers address discrepancies in reported biological activities? A:

  • Compare assay conditions : Variations in pH, solvent (DMSO vs. ethanol), or microbial strains can alter results.
  • Validate findings via orthogonal methods (e.g., time-kill assays vs. MIC) .
  • Analyze purity via HPLC (>95% by area) to rule out impurity effects .

Photochemical Properties

Q: What methodologies assess the photodynamic potential of this compound? A:

  • UV-Vis spectroscopy to identify absorption maxima (e.g., 300–400 nm for psoralen analogs) .
  • Singlet oxygen quantum yield measurements using 1,3-diphenylisobenzofuran (DPBF) as a trap.
  • Photoirradiation experiments (UVA, 365 nm) to study DNA crosslinking or ROS generation .

Toxicity Assessment (Basic)

Q: What in vitro toxicity assays are recommended? A:

  • Ames test for mutagenicity (e.g., Salmonella TA98 strain, 200 µg/plate) .
  • MTT assay in mammalian cells (e.g., HEK293) to assess IC₅₀ values.
  • Compare cytotoxicity with structurally related psoralens (e.g., trioxsalen) .

Advanced Functionalization

Q: What strategies introduce functional groups like aminomethyl to the core structure? A:

  • Reductive amination : React aldehyde intermediates with ammonium acetate/NaBH₃CN .
  • Hydrazine coupling : Use hydrazine hydrate to generate amine derivatives, followed by purification via silica gel chromatography (ethyl acetate/hexane) .

Computational Modeling

Q: How can molecular docking predict biological targets? A:

  • Use AutoDock Vina or Schrödinger Suite to dock the compound into DHFR or CYP51 active sites.
  • Validate predictions with in vitro enzymatic inhibition assays .
  • Compare binding poses with known inhibitors (e.g., methotrexate for DHFR) .

Crystallography Challenges

Q: What alternative methods exist if the compound fails to crystallize? A:

  • Microcrystal electron diffraction (MicroED) for nanocrystalline samples.
  • DFT-optimized structures to generate theoretical diffraction patterns .
  • Explore co-crystallization with stabilizing agents (e.g., crown ethers).

Stability Studies

Q: How can researchers analyze degradation pathways under varying storage conditions? A:

  • Accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring.
  • LC-MS/MS to identify degradation products (e.g., oxidation at the thione group).
  • Mass spectrometry imaging (MSI) to track spatial degradation in solid-state samples .

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